molecular formula C14H13N3O3 B6423350 2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1093881-59-4

2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6423350
CAS RN: 1093881-59-4
M. Wt: 271.27 g/mol
InChI Key: AGQBVTYLDHNNOO-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They have been synthesized and investigated against blood cancer using K562 and Raji cell lines .


Synthesis Analysis

The synthesis of such compounds involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The structures of these compounds were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH2–), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, a melting point of 211–213°C, and various characteristic absorption bands in its FT-IR spectrum .

Future Directions

The future directions in the research of such compounds could involve further investigations into their potential as anticancer agents . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(2)12-15-11(20-16-12)7-17-13(18)9-5-3-4-6-10(9)14(17)19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQBVTYLDHNNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

To a solution of potassium phthalimide (72 g, 0.39 mol) in dry N,N-dimethylformamide (300 mL) was added 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole (50 g, 0.31 mol) gradually with stirring. The reaction mixture was maintained at ambient temperature for 2 h and then poured into cold water (1.2 L). The resulting yellow precipitate was collected by filtration, washed with water, and dried in the air to yield the title compound.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step Two

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